1,3-Dimethoxybenzene
Overview
Description
It is one of the three isomers of dimethoxybenzene, the other two being 1,2-dimethoxybenzene and 1,4-dimethoxybenzene . This compound is characterized by the presence of two methoxy groups attached to a benzene ring at the 1 and 3 positions. It is a colorless liquid that is slightly soluble in water but miscible with organic solvents such as ethanol, benzene, and ether .
Mechanism of Action
Target of Action
1,3-Dimethoxybenzene, also known as Resorcinol dimethyl ether, is a chemical compound with the formula C8H10O2 .
Mode of Action
The mode of action of this compound is primarily through its interactions with other compounds in organic synthesis. It forms pi- and O-ylidic complexes with dichlorocarbene (CCl2) . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that it plays a role in the synthesis of novel oxathiane spiroketal donors .
Pharmacokinetics
Its molecular weight is138.1638 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as an intermediate in organic synthesis . It’s used in the formation of pi- and O-ylidic complexes with dichlorocarbene (CCl2), contributing to the synthesis of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It should be stored in a well-ventilated place . It’s also important to keep it away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
1,3-Dimethoxybenzene can be synthesized through several methods:
Methylation of Resorcinol: One common method involves the methylation of resorcinol in a weak aqueous alkali solution using dimethyl sulfate.
Methanol and Resorcinol Reaction: Another method involves the reaction of methanol with resorcinol in the presence of potassium hydrosulfate or sodium naphthalene sulfonate as a dehydrating agent.
Chemical Reactions Analysis
Scientific Research Applications
1,3-Dimethoxybenzene has several applications in scientific research:
Synthesis of Oxathiane Spiroketal Donors: It is used in the synthesis of novel oxathiane spiroketal donors, which are important in glycosylation reactions.
Formation of Complexes: It forms pi- and O-ylidic complexes with dichlorocarbene, which are useful in various organic synthesis reactions.
Flavoring Agent: It is also used as a flavoring agent in the food industry.
Comparison with Similar Compounds
1,3-Dimethoxybenzene can be compared with its isomers and other similar compounds:
1,2-Dimethoxybenzene (Veratrole): This isomer has methoxy groups at the 1 and 2 positions.
1,4-Dimethoxybenzene: This isomer has methoxy groups at the 1 and 4 positions.
Methyl Isoeugenol: This compound has a similar structure but includes an additional allyl group.
This compound stands out due to its unique reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZNOMCNRMUKPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047060 | |
Record name | 1,3-Dimethoxybenzene | |
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Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma | |
Record name | 1,3-Dimethoxybenzene | |
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Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
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Record name | m-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
85.00 to 87.00 °C. @ 7.00 mm Hg | |
Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Slightly soluble in water, soluble (in ethanol) | |
Record name | m-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.053-1.057 | |
Record name | m-Dimethoxybenzene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1258/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.52 [mmHg] | |
Record name | 1,3-Dimethoxybenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
151-10-0 | |
Record name | 1,3-Dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-10-0 | |
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Record name | 1,3-Dimethoxybenzene | |
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Record name | 1,3-Dimethoxybenzene | |
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Record name | Benzene, 1,3-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,3-Dimethoxybenzene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2047060 | |
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Record name | 1,3-dimethoxybenzene | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.259 | |
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Record name | 1,3-DIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
-52 °C | |
Record name | 1,3-Dimethoxybenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029672 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-dimethoxybenzene?
A1: this compound (also known as resorcinol dimethyl ether) has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. Key spectroscopic data includes:
- 1H NMR (CDCl3): δ 3.79 (s, 6H, 2 x OCH3), 6.47-6.53 (m, 3H, ArH), 7.16 (t, J = 8.1 Hz, 1H, ArH). []
- Boiling Point: 95 °C (18 Torr) []
Q2: Is this compound compatible with strong acids like sulfuric acid?
A2: While this compound can undergo sulfonation with sulfur trioxide, the reaction outcome is influenced by factors like SO3 equivalents and reaction conditions. [] For instance, using excess SO3 leads to the formation of phenyl hydrogen sulfates, impacting the final sulfonic acid distribution.
Q3: Does the presence of copper affect the stability or reactivity of this compound during transfer hydrogenation reactions?
A3: Yes, in transfer hydrogenation reactions using 2-propanol as a hydrogen donor, the addition of copper to Ni-based catalysts impacts the reaction pathway of this compound. While the copper-free catalyst leads to the formation of methoxycyclohexane and cyclohexanol, the presence of copper increases the specific catalytic activity and favors the saturation of the aromatic ring. []
Q4: Can this compound participate in Friedel-Crafts reactions?
A4: Yes, this compound readily undergoes Friedel-Crafts acylation. For example, it reacts with p-methoxyphenylacetic acid in the presence of aluminum chloride to yield a key intermediate in the synthesis of daidzein. []
Q5: Does this compound act as a catalyst or a reagent in organic reactions?
A5: this compound typically participates as a reagent in various organic reactions. For instance, it acts as a reactant in the synthesis of dibromobenzobarrelene derivatives via [4+2] cycloaddition with in situ generated 3,5-dibromo-1,2-didehydrobenzene. []
Q6: Have computational methods been used to study this compound?
A6: Yes, density functional theory (DFT) calculations have been employed to investigate the conformational landscape of this compound, explaining the absence of one rotamer's electronic origin in the S1 state due to its distorted non-planar geometry. []
Q7: Have there been studies investigating the interaction of dichlorocarbene with this compound using computational methods?
A7: Yes, computational studies based on DFT have been employed to analyze the formation of pi- and O-ylidic complexes between dichlorocarbene (generated via laser flash photolysis of dichlorodiazirine) and this compound. These studies provided insights into the structures, energetics, and absorption spectra of the transient species. []
Q8: How does the substitution at the 2-position of this compound impact its photochemical reactivity?
A8: The introduction of a trimethylsilyl group at the 2-position of this compound leads to regioselective protonation at this position upon irradiation in 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP). This results in the formation of a 1-trimethylsilyl-2,6-dimethoxybenzenium ion, observable as a transient species. This highlights the impact of substituents on the photochemical behavior of this compound derivatives. []
Q9: What are some applications of this compound?
A9: this compound finds applications in various fields, including:
- Hair Dye Coupler: It acts as a coupler in hair dye compositions, reacting with oxidation dye precursors to produce desired hair colors. [, , ]
- Organic Synthesis: It serves as a starting material for synthesizing various compounds, including pharmaceuticals, dyes, and polymers. [, , , ]
- Flavor and Fragrance Industry: It is a component in mixtures that impart a wintergreen odor and flavor. [, ]
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